molecular formula C10H12ClF2NO2 B2698937 methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride CAS No. 2490398-50-8

methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride

Cat. No.: B2698937
CAS No.: 2490398-50-8
M. Wt: 251.66
InChI Key: AKRKBJWGBGULMS-UHFFFAOYSA-N
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Description

methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl It is a derivative of benzoic acid and contains both amino and difluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride typically involves the reaction of 4-(2-amino-1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst such as hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride involves its interaction with specific molecular targets. The amino and difluoroethyl groups can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
  • Methyl 4-(2-amino-1,1-difluoroethyl)benzoate

Uniqueness

methyl4-(2-amino-1,1-difluoroethyl)benzoatehydrochloride is unique due to the presence of both amino and difluoroethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13;/h2-5H,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRKBJWGBGULMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490398-50-8
Record name methyl 4-(2-amino-1,1-difluoroethyl)benzoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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